![molecular formula C17H13ClN6O2S2 B2387395 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 921908-78-3](/img/structure/B2387395.png)
2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system. It also contains a thioacetamide group and a 4-methylthiazol-2-yl group .
Scientific Research Applications
- Application : It has been investigated as a potential inhibitor of Rho-associated protein kinases (ROCKs), specifically ROCK I and ROCK II. These kinases are involved in cell migration, cytoskeletal dynamics, and tissue remodeling .
Kinase Inhibition
Anticancer Activity
Mechanism of Action
While the exact mechanism of action of this compound is not specified, it is known that certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising cytotoxicity against tested cancer cell lines . One such compound, CBS-1, successfully inhibited cell cycle progression and displayed good apoptosis in A549 cells .
Future Directions
properties
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2S2/c1-9-7-27-16(20-9)21-13(25)8-28-17-22-14-12(15(26)23-17)6-19-24(14)11-4-2-3-10(18)5-11/h2-7H,8H2,1H3,(H,20,21,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVZCLIRZPNINY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide |
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